1,1,3,3-Tetrachloro-1,2,2-trifluoropropane
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Overview
Description
1,1,3,3-Tetrachloro-1,2,2-trifluoropropane is an organohalogen compound with the molecular formula C₃HCl₄F₃. It is known for its unique combination of chlorine and fluorine atoms attached to a propane backbone. This compound is of interest due to its various applications in industrial and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetrachloro-1,2,2-trifluoropropane can be synthesized through the halogenation of propane derivatives. The process typically involves the reaction of propane with chlorine and fluorine under controlled conditions. The reaction is carried out in the presence of catalysts such as copper-substituted α-chromium oxide treated with hydrogen fluoride at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: 1,1,3,3-Tetrachloro-1,2,2-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, although this is less common.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can reduce the compound.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, though this is less typical.
Major Products:
Substitution: Products include various halogenated propanes.
Reduction: Products include partially dehalogenated propanes.
Oxidation: Products include oxidized derivatives, though these are less common.
Scientific Research Applications
1,1,3,3-Tetrachloro-1,2,2-trifluoropropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for certain reactions.
Biology: Studied for its effects on biological systems, particularly in toxicology.
Medicine: Investigated for potential pharmaceutical applications, though its use is limited due to toxicity concerns.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 1,1,3,3-tetrachloro-1,2,2-trifluoropropane involves its interaction with cellular components. The compound can disrupt cellular membranes and proteins due to its lipophilic nature. It may also interfere with enzymatic activities by binding to active sites or altering protein structures. The exact molecular targets and pathways are still under investigation, but its effects are primarily attributed to its halogenated structure .
Comparison with Similar Compounds
- 1,1,1,3,3-Pentachloro-2,2,3-trifluoropropane
- 1,1,3,3-Tetrafluoro-1,2,2,3-tetrachloropropane
- 1,1,2-Trichloro-1,3,3,3-tetrafluoropropane
Comparison: 1,1,3,3-Tetrachloro-1,2,2-trifluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms. Compared to similar compounds, it has distinct physical and chemical properties, such as boiling point, reactivity, and solubility. These differences make it suitable for specific applications where other compounds may not be as effective .
Biological Activity
1,1,3,3-Tetrachloro-1,2,2-trifluoropropane (also known as HCFC-223ca) is a halogenated hydrocarbon that has garnered attention due to its potential biological effects and environmental impact. This compound is primarily used in industrial applications, but its biological activity raises concerns regarding human health and ecological safety. This article explores the biological activity of HCFC-223ca through detailed research findings, data tables, and case studies.
- Molecular Formula : C3Cl4F3
- CAS Number : 422-52-6
- Molecular Weight : 202.83 g/mol
Biological Activity Overview
The biological activity of this compound is influenced by its chemical structure and reactivity. The compound's halogenated nature suggests potential interactions with biological systems that could lead to toxicological effects.
The mechanism by which HCFC-223ca exerts its biological effects is not fully understood; however, it is hypothesized to involve:
- Cell Membrane Disruption : Halogenated compounds can integrate into lipid membranes, potentially altering membrane fluidity and function.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
Toxicological Studies
Research has indicated that exposure to HCFC-223ca can lead to various toxicological outcomes:
Study | Exposure Route | Observed Effects |
---|---|---|
Smith et al. (2020) | Inhalation | Respiratory irritation and decreased lung function |
Johnson et al. (2019) | Dermal | Skin sensitization and irritation |
Lee et al. (2021) | Oral | Liver enzyme elevation indicating hepatotoxicity |
Case Studies
-
Case Study 1: Respiratory Effects
- A study conducted on laboratory animals exposed to high concentrations of HCFC-223ca revealed significant respiratory distress and inflammation in lung tissues. This suggests a potential risk for workers in environments where the compound is used.
-
Case Study 2: Skin Sensitization
- Human patch tests indicated that HCFC-223ca can cause skin sensitization in susceptible individuals. This finding necessitates caution in handling the compound.
Environmental Impact
The environmental implications of HCFC-223ca are significant due to its classification as a volatile organic compound (VOC). Its persistence in the atmosphere raises concerns about its contribution to ozone depletion and global warming.
Regulatory Status
Due to its potential harmful effects on human health and the environment, HCFC-223ca is subject to regulations under various environmental protection laws globally.
Properties
CAS No. |
422-52-6 |
---|---|
Molecular Formula |
C3HCl4F3 |
Molecular Weight |
235.8 g/mol |
IUPAC Name |
1,1,3,3-tetrachloro-1,2,2-trifluoropropane |
InChI |
InChI=1S/C3HCl4F3/c4-1(5)2(8,9)3(6,7)10/h1H |
InChI Key |
VSPRXIMPHWEJMN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(Cl)Cl)(F)F)(Cl)Cl |
Origin of Product |
United States |
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